4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and a cyclobutylpropyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclobutylpropyl Group: The cyclobutylpropyl group can be attached via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable alkyl halide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: De-brominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutylpropyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-1-(2-cyclobutylpropyl)-3,3-dimethylpyrrolidine: Similar in structure but with a pyrrolidine ring instead of a pyrazole ring.
4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazole: Lacks the amine group at the 3-position.
Uniqueness: 4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, the cyclobutylpropyl group, and the amine group on the pyrazole ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .
Biological Activity
4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₀H₁₄BrN₃
- Molecular Weight : 261.14 g/mol
- CAS Number : 16461-94-2
- Structure : The compound features a bromine atom at the 4-position of the pyrazole ring and a cyclobutylpropyl side chain, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, compounds similar to this one have demonstrated the ability to inhibit Raf kinase, a target in cancer therapy .
- Modulation of Signaling Pathways : This compound may influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival .
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and viruses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast, prostate) demonstrated that compounds with similar structures to this compound can induce apoptosis and inhibit cell growth at micromolar concentrations .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
PC-3 (Prostate) | 15 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity:
- Bacterial Inhibition : Studies reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to traditional antibiotics .
Pathogen | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive |
Escherichia coli | 64 | Gram-negative |
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Cancer Treatment : A clinical trial involving a similar pyrazole compound showed promising results in patients with advanced melanoma, leading to tumor shrinkage in a subset of participants .
- Inflammatory Disorders : Another study reported that patients with rheumatoid arthritis experienced significant symptom relief after treatment with a pyrazole-based drug, highlighting the therapeutic potential of this class .
Properties
Molecular Formula |
C10H16BrN3 |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
4-bromo-1-(2-cyclobutylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H16BrN3/c1-7(8-3-2-4-8)5-14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13) |
InChI Key |
PMBVTSZJJKEUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=N1)N)Br)C2CCC2 |
Origin of Product |
United States |
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